1-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
1-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a compound that belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its unique structure, which includes a phenyl group and a phenylprop-2-en-1-yl group attached to the piperazine ring. Piperazine derivatives are widely studied due to their diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 1-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods often involve the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Chemical Reactions Analysis
1-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the phenyl or phenylprop-2-en-1-yl groups can be replaced with other functional groups using reagents like alkyl halides or sulfonates
Scientific Research Applications
1-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Piperazine derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in treating various diseases, including cancer and neurological disorders
Mechanism of Action
The mechanism of action of 1-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmission and can lead to effects such as muscle relaxation and anticonvulsant activity .
Comparison with Similar Compounds
1-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Similar in structure but lacks the phenylprop-2-en-1-yl group, leading to different pharmacological properties.
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine: This compound has shown significant anticancer activity, highlighting the diverse therapeutic potential of piperazine derivatives.
2-Substituted Chiral Piperazines: These compounds are synthesized through aza-Michael addition and exhibit unique stereochemical properties.
Properties
IUPAC Name |
1-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-8-18(9-4-1)10-7-13-20-14-16-21(17-15-20)19-11-5-2-6-12-19/h1-12H,13-17H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHKUXOSFZMTH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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